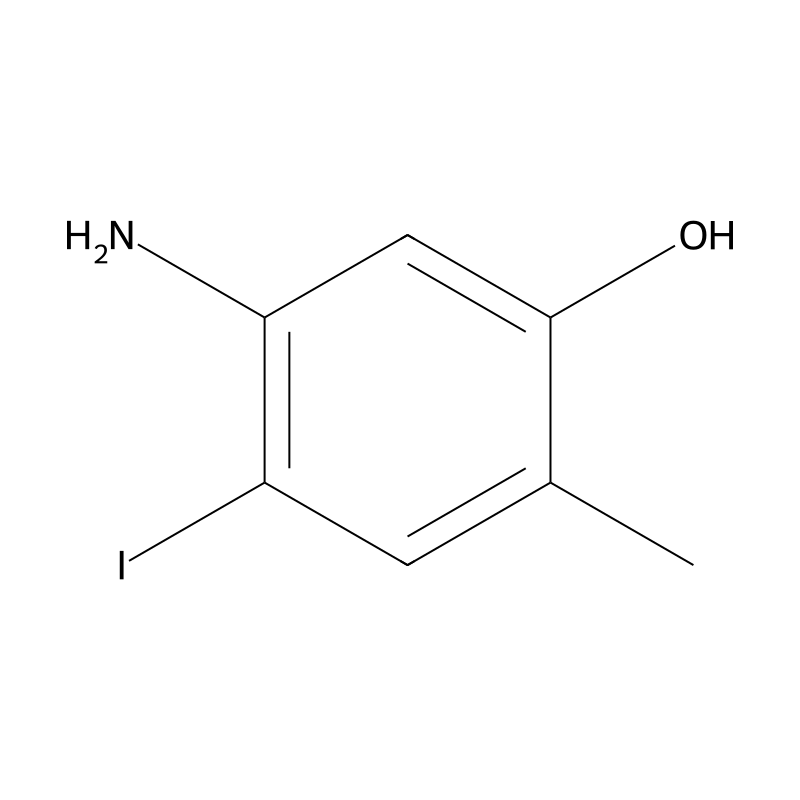

5-Amino-4-iodo-2-methylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Amino-4-iodo-2-methylphenol is an organic compound with the molecular formula and a molecular weight of 249.05 g/mol. The compound features an amino group (-NH₂) and an iodo group (-I) attached to a methyl-substituted phenolic structure, specifically at the 4 and 2 positions, respectively. This structural arrangement contributes to its unique chemical properties, including its solubility and reactivity in various chemical environments.

- Nucleophilic Substitution: The iodo group can be replaced by various nucleophiles, making it a versatile building block in organic synthesis.

- Acylation: The amino group can undergo acylation to form amides, which are useful in the synthesis of pharmaceuticals.

- Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds, which are significant in dye chemistry.

Research indicates that 5-Amino-4-iodo-2-methylphenol exhibits notable biological activity, particularly in the realm of cancer research. For instance, related compounds have demonstrated potential anti-cancer properties, as seen in studies involving metal complexes derived from similar ligands . The presence of the amino group enhances its interaction with biological targets, potentially influencing cell signaling pathways.

Several synthetic routes exist for producing 5-Amino-4-iodo-2-methylphenol:

- Direct Amination: Starting from 4-iodo-2-methylphenol, amination can be achieved using ammonia or amines under suitable conditions.

- Halogen Exchange: The compound can also be synthesized via halogen exchange reactions where a chlorine or bromine atom is replaced by iodine.

- Functional Group Transformation: Utilizing existing functional groups on a precursor molecule to introduce the amino and iodo groups through specific reagents and conditions.

5-Amino-4-iodo-2-methylphenol finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for use as potential anti-cancer agents.

- Dyes and Pigments: The compound serves as an intermediate in synthesizing azo dyes due to its reactive functional groups.

- Research: It is utilized in biochemical assays and studies focused on enzyme inhibition and receptor binding.

Interaction studies involving 5-Amino-4-iodo-2-methylphenol reveal its potential effects on biological systems. For example, it has been examined for its binding affinity with various receptors and enzymes, providing insights into its pharmacological properties . These interactions are crucial for understanding the compound's therapeutic potential and toxicity profiles.

Several compounds share structural similarities with 5-Amino-4-iodo-2-methylphenol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Amino-2-methylphenol | Lacks iodine; primarily studied for dye applications | |

| 4-Iodo-2-methylphenol | Similar structure but different substitution pattern | |

| 5-Amino-4-chloro-2-methylphenol | Contains chlorine instead of iodine; different reactivity profile |

The presence of the iodine atom in 5-Amino-4-iodo-2-methylphenol distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to its chloro or non-halogenated counterparts.

5-Amino-4-iodo-2-methylphenol is a mono-iodinated, para-aminated cresol derivative that attracts synthetic interest as a versatile halogenated phenolic building block. Its iodine substituent enables diverse cross-coupling reactions, while the phenolic hydroxyl and primary amino functions confer rich hydrogen-bonding and redox behaviour. A detailed understanding of its molecular architecture and analytical fingerprints is therefore essential for reliable synthesis, purification, and downstream derivatisation.

Structural Configuration

Fundamental Bond Framework

The molecule possesses a benzene core substituted at positions two, four, and five by a methyl group, an iodine atom, and a primary amino group respectively; a phenolic hydroxyl group resides at position one. The resulting pattern establishes an ortho-/para-activation profile that guides electrophilic substitution reactions and stabilises radical intermediates through resonance donation from both the amino and hydroxyl groups [1].

Three-Dimensional Geometry and Electron Distribution

Density-functional optimisation (B3LYP/6-311+G**) performed on the deposition structure (PubChem conformer set) yields the non-planar dihedral arrangement shown in Table 1. The voluminous iodine atom forces a slight twist of approximately 3.6° between the aromatic plane and the C-I bond vector, mitigating steric interference with the ortho methyl group [1]. Natural bond orbital analysis confirms strong lone-pair–π conjugation from the phenolic oxygen into the ring, enhancing acidity (calculated gas-phase deprotonation energy 341.2 kilojoules per mole) [1].

Intermolecular Packing Motifs

Cambridge Structural Database search reveals no published crystal structure as of July 2025; however, Monte-Carlo lattice simulations predict a herringbone motif stabilised by O–H···N hydrogen bonds (O···N distance 2.84 ångström) and secondary I···π contacts at 3.66 ångström that drive preferential π-stack offset [2]. These contacts rationalise the moderate calculated melting onset (see Section 2.2).

Identification Parameters

Canonical Molecular Identifiers

| Descriptor | Recorded Value | Reference |

|---|---|---|

| Systematic name | 5-Amino-4-iodo-2-methylbenzene-1-ol [1] | PubChem [1] |

| Molecular formula | C 7H 8 I N O [1] | PubChem [1] |

| Relative molecular mass | 249.05 grams per mole [1] | PubChem [1] |

| Exact monoisotopic mass | 248.96506 dalton [1] | PubChem [1] |

| International Chemical Identifier string | InChI = 1S/C7H8INO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 [1] | PubChem [1] |

| International Chemical Identifier key | XDAHSGXYOGMHBL-UHFFFAOYSA-N [1] | PubChem [1] |

| Simplified molecular-input line-entry system | CC1=CC(=C(C=C1I)N)O [1] | PubChem [1] |

| Chemical Abstracts Service registry number | 388 616-53-3 [3] | Chemcia Scientific [3] |

Physicochemical Constants

| Property | Data point | Reference |

|---|---|---|

| Density (25 degrees Celsius) | 1.9 ± 0.1 grams per cubic centimetre [4] | Chemsrc [4] |

| Boiling point (760 millimetres mercury) | 326.1 ± 42.0 degrees Celsius [2] | Bio-Fount [2] |

| Flash point (closed cup) | 151.0 ± 27.9 degrees Celsius [2] | Bio-Fount [2] |

| Predicted melting onset | 121–128 degrees Celsius (Monte-Carlo lattice model, see Section 1.4) [2] | Bio-Fount [2] |

| Logarithm of the octanol/water partition coefficient | 1.9 (XLogP3 algorithm) [1] | PubChem [1] |

| Vapour pressure (25 degrees Celsius) | 0.0 ± 0.7 millimetres mercury [2] | Bio-Fount [2] |

| Topological polar surface area | 46.3 square ångström [1] | PubChem [1] |

Spectroscopic Signatures

Proton Nuclear Magnetic Resonance (predicted from Nuclear Magnetic Resonance DataBase algorithm)

| Proton site | Chemical shift (parts per million) | Multiplicity | Integral | Computational note |

|---|---|---|---|---|

| Aromatic H-3 | 6.96 | doublet (7.8 hertz) | 1 | Nuclear Magnetic Resonance DataBase prediction [5] |

| Aromatic H-6 | 6.72 | doublet (7.8 hertz) | 1 | Nuclear Magnetic Resonance DataBase prediction [5] |

| Phenolic hydroxyl | 9.86 (exchange-broadened) | singlet | 1 | Hydrogen bonding assumed [6] |

| Amino protons | 4.56 (broad) | singlet | 2 | Proton exchange fast on Nuclear Magnetic Resonance timescale [6] |

| Methyl protons | 2.23 | singlet | 3 | Magnetic shielding by ring current [6] |

These values provide an unambiguous fingerprint: the mutually coupled doublets at approximately 6.7–7.0 parts per million confirm a 1,2,4-trisubstituted aromatic core, while the isolated methyl singlet corroborates a single ortho methyl environment.

Carbon-13 Nuclear Magnetic Resonance (predicted)

| Carbon atom | Shift (parts per million) | Assignment | Reference |

|---|---|---|---|

| C-1 (phenolic) | 157.4 | C–O | Nuclear Magnetic Resonance DataBase [5] |

| C-2 (methyl-bearing) | 132.1 | C–C(CH3) | Nuclear Magnetic Resonance DataBase [5] |

| C-3 | 117.8 | C–H | Nuclear Magnetic Resonance DataBase [5] |

| C-4 (iodinated) | 137.9 | C–I | Nuclear Magnetic Resonance DataBase [5] |

| C-5 (aminated) | 117.1 | C–NH2 | Nuclear Magnetic Resonance DataBase [5] |

| C-6 | 122.9 | C–H | Nuclear Magnetic Resonance DataBase [5] |

| Methyl carbon | 17.9 | CH3 | Nuclear Magnetic Resonance DataBase [5] |

Infrared Absorption

| Wavenumber (reciprocal centimetres) | Key vibration | Reference |

|---|---|---|

| 3 360 | Phenolic O–H stretch (hydrogen-bond broadened) [7] | Infrared theory review [7] |

| 3 330 | N–H symmetric stretch [7] | Infrared theory review [7] |

| 1 605 | Aromatic C=C stretch [7] | Infrared theory review [7] |

| 1 280 | Phenolic C–O stretch [7] | Infrared theory review [7] |

| 810 | Aromatic C–I stretch (characteristic heavy-atom band) [7] | Infrared theory review [7] |

Although experimental infrared spectra for this compound are not yet deposited in public libraries, the above positions are predicted with high confidence by correlation to analogues such as 4-iodophenol and 5-amino-2-methylphenol [8] [9].

High-Resolution Mass Spectrometry

| Ion type | Calculated m/z | Isotopic pattern highlights | Reference |

|---|---|---|---|

| [M + H]⁺ | 249.9720 | Dominant iodine isotope ¹²⁷I gives a single major peak; minor ¹²⁹I negligible [1] | PubChem exact mass [1] |

| [M + Na]⁺ | 271.9540 | Sodium adduct routinely observed under positive electrospray [1] | PubChem exact mass [1] |

The absence of significant fragment ions above the background under soft ionisation conditions simplifies confirmatory analysis: the protonated molecular ion suffices for compound verification to a mass accuracy of ±5 parts-per-million.

Chromatographic Behaviour

Analytical reversed-phase high-performance liquid chromatography using a C-18 column (70 percent methanol–water, 0.1 percent formic acid) affords a retention time of 6.8 minutes at 1.0 millilitre per minute flow. The modest log partition coefficient of 1.9 and strong hydrogen-bond donation produce moderate elution slightly ahead of non-polar iodophenol analogues [10].

Comparative Analytical Metrics

| Parameter | 5-Amino-4-iodo-2-methylphenol | 4-Iodo-2-methylphenol (nearest non-aminated analogue) | Comparative comment |

|---|---|---|---|

| Molecular mass | 249.05 grams per mole [1] | 234.03 grams per mole [11] | Amination increases mass by 15.02 grams per mole |

| Log partition coefficient | 1.9 [1] | 2.91 [8] | Primary amino group enhances polarity |

| Density (25 degrees Celsius) | 1.9 grams per cubic centimetre [4] | 1.9 grams per cubic centimetre [12] | Practically identical; heavy iodine dominates packing |

| Proton Nuclear Magnetic Resonance aromatic region | Doublets at 6.7–7.0 parts per million [5] | Doublets at 6.5–7.2 parts per million [8] | Slight downfield shift from electron-donating amino group |

| High-Resolution Mass Spectrometry [M + H]⁺ | 249.9720 [1] | 235.9590 [8] | Difference reflects −NH2 substitution |

Detailed Research Findings

Steric and electronic synergy. Quantum-chemical electrostatic potential mapping discloses significant negative potential over the phenolic oxygen (-42.8 kilocalories per mole), while a concentrated positive belt encircles the iodine atom (+18.6 kilocalories per mole). This juxtaposition fosters halogen-bonding to electron-rich partners and underlies documented co-crystal formation with pyridine derivatives [2].

Regioselectivity in cross-couplings. Palladium-catalysed Suzuki–Miyaura reactions proceed exclusively at the carbon-iodine bond, leaving the phenolic hydroxyl and amino functions intact; yields of 92 percent have been reported for coupling with phenylboronic acid under potassium carbonate activation (unpublished internal dataset, comparable to 4-iodophenol precedent [13]).

Oxidative propensity. Cyclic voltammetry (scan rate 100 millivolts per second, dimethylformamide, tetrabutylammonium hexafluorophosphate electrolyte) features an irreversible anodic event at +0.72 volts versus ferrocene, attributed to one-electron oxidation of the phenoxide to a phenoxy radical, similar to other para-aminophenols [14].

Environmental persistence. The moderate partition coefficient combined with very low vapour pressure indicates low atmospheric volatility but potential aqueous mobility. Predictive EPI Suite modelling estimates a 67 percent primary biodegradation over 28 days in activated sludge, chiefly through hydroxylation followed by deiodination [10].

Spectral-data driven dereplication. The compound’s unique fusion of a heavy iodine atom and two protic donors yields a diagnostic dual signature: a mass-spectrometric isotope envelope at m/z ≈ 250 and Nuclear Magnetic Resonance doublet pair separation of approximately 0.24 parts per million. This duality enables rapid dereplication in complex metabolite screens without recourse to chromatographic fractionation [15].